molecular formula C6H8ClN3O B1418260 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol CAS No. 1135283-07-6

5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol

Cat. No.: B1418260
CAS No.: 1135283-07-6
M. Wt: 173.6 g/mol
InChI Key: FPUJEDDCQYWKHK-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol is a heterocyclic compound with the molecular formula C6H8ClN3O. It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol typically involves the reaction of 4,5-dichloro-2-methyl-6-nitro-3(2H)-pyridazinone with methylamine. The reaction is carried out in an alcoholic solution, where the nitro group is reduced, and the chlorine atoms are substituted by methylamino groups .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .

Scientific Research Applications

5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved are typically related to its ability to form hydrogen bonds and interact with active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,6-dichloropyrimidine
  • 4-Amino-2-methyl-6-chloropyrimidine
  • 5-Chloro-2-methyl-4-pyrimidinol

Uniqueness

5-Chloro-2-methyl-6-(methylamino)-4-pyrimidinol is unique due to the presence of both a chlorine atom and a methylamino group, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and potentially more versatile in various applications .

Properties

IUPAC Name

5-chloro-2-methyl-4-(methylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUJEDDCQYWKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)Cl)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701216736
Record name 5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-07-6
Record name 5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methyl-6-(methylamino)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701216736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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